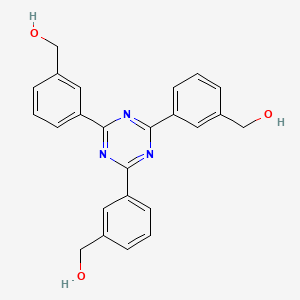

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol

Description

Properties

Molecular Formula |

C24H21N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

[3-[4,6-bis[3-(hydroxymethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methanol |

InChI |

InChI=1S/C24H21N3O3/c28-13-16-4-1-7-19(10-16)22-25-23(20-8-2-5-17(11-20)14-29)27-24(26-22)21-9-3-6-18(12-21)15-30/h1-12,28-30H,13-15H2 |

InChI Key |

NQQXMZFFORWTSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO)CO |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Trimerization of Nitrile Derivatives

A reported method involves the trimerization of 3-(hydroxymethyl)benzonitrile under strongly acidic conditions. Triflic acid (CFSOH) catalyzes the cyclization at -20°C, forming the triazine core while preserving the hydroxymethyl substituents. This approach requires strict anhydrous conditions and inert atmospheres to prevent side reactions.

Reaction Conditions:

-

Catalyst: Triflic acid (8 mL per 1.544 g nitrile)

-

Temperature: -20°C (initial), room temperature (24 h post-catalysis)

Sequential Nucleophilic Substitution on Cyanuric Chloride

Cyanuric chloride’s three reactive chlorides allow for stepwise substitution with aromatic alcohols or amines, enabling precise control over substituent placement.

Three-Step Substitution with Hydroxymethylbenzene Derivatives

In this method, each chloride group on cyanuric chloride is replaced by a 3-hydroxymethylphenyl moiety via nucleophilic aromatic substitution:

-

First Substitution: Cyanuric chloride reacts with 3-(hydroxymethyl)phenol in acetone at 0°C, yielding mono-substituted triazine.

-

Second Substitution: The intermediate reacts with additional 3-(hydroxymethyl)phenol in tetrahydrofuran (THF) at 25°C.

-

Third Substitution: Final substitution occurs in refluxing toluene (110°C), completing the trisubstituted product.

Optimization Challenges:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) accelerate substitution but risk hydrolyzing chlorides.

-

Base Choice: Triethylamine scavenges HCl, but excess base may deprotonate hydroxymethyl groups, leading to side products.

Yield Data:

| Step | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 0°C | Acetone | 85 |

| 2 | 25°C | THF | 78 |

| 3 | 110°C | Toluene | 65 |

One-Pot Synthesis Using Ionic Liquid Catalysts

A patent-pending method employs acidic ionic liquids as dual solvents and catalysts, streamlining the synthesis into a single step.

Procedure Overview

-

Reactants: Equimolar cyanuric chloride and 3-(hydroxymethyl)phenol.

-

Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO]).

Advantages:

-

Efficiency: 90% yield with HPLC purity ≥99.5%.

-

Reusability: Ionic liquid recovered and reused ≥5 times without significant activity loss.

Mechanistic Insight:

The ionic liquid’s Brønsted acidity facilitates chloride displacement while stabilizing intermediates through hydrogen bonding, reducing byproduct formation.

Post-Synthetic Modifications and Functionalization

After triazine assembly, hydroxymethyl groups may undergo further derivatization to enhance solubility or biological activity.

Etherification of Hydroxymethyl Groups

Reaction with alkyl halides (e.g., methyl iodide) in the presence of KCO converts hydroxymethyl to methoxymethyl groups, altering hydrophobicity.

Conditions:

Comparative Analysis of Synthesis Routes

The table below evaluates key metrics for the dominant methods:

| Method | Yield (%) | Purity (HPLC) | Catalyst Reusability | Scalability |

|---|---|---|---|---|

| Sequential Substitution | 65 | 98.2 | Low | Moderate |

| Ionic Liquid One-Pot | 90 | 99.5 | High | High |

| Acid-Trimerization | 75 | 97.8 | None | Low |

Key Observations:

-

The ionic liquid method outperforms others in yield and purity, making it industrially viable.

-

Sequential substitution offers modularity for asymmetric derivatives but suffers from cumulative yield loss.

Characterization and Quality Control

Critical analytical data for ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions are employed.

Major Products:

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of triazine derivatives with reduced aromaticity.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Compounds containing triazine structures have been extensively studied for their pharmacological properties. The unique arrangement of hydroxymethyl groups in ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol suggests potential activities such as:

- Anticancer Activity : Preliminary studies indicate that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with DNA and proteins may contribute to its anticancer properties.

- Antimicrobial Properties : The presence of aromatic rings may enhance the compound's ability to disrupt bacterial membranes or inhibit essential enzymes in microbial cells.

Materials Science

Due to its unique structural features, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol can be utilized in the development of advanced materials:

- Organic Photovoltaics : The compound's planar structure and electron-rich characteristics make it a candidate for use in organic solar cells where charge transport is crucial.

- Polymeric Materials : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties.

Environmental Applications

The compound's ability to form complexes with metal ions may allow it to be used in environmental remediation processes:

- Heavy Metal Ion Removal : Studies have shown that triazine derivatives can effectively chelate heavy metals from contaminated water sources.

Case Studies

Several studies have highlighted the potential applications of triazine derivatives similar to ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol:

Mechanism of Action

The mechanism of action of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can act as a scaffold, allowing for the attachment of various functional groups that modulate its activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol, highlighting differences in functional groups, synthesis, and applications:

Key Comparative Insights :

Reactivity and Functionalization: The trimethanol derivative’s -CH2OH groups enable hydrogen bonding and esterification/etherification reactions, contrasting with the triboronic acid’s Suzuki coupling capability and phosphonic acid’s strong acidity (pKa ~2) . Tetrazole-based triazines exhibit explosive properties due to high nitrogen content, whereas the phosphine oxide derivative is thermally stable and used in electronics .

Applications: Triboronic acid forms COFs via boronate ester linkages, ideal for porous materials , while trimethanol’s polarity suits biomedical applications (e.g., drug solubilization). Phosphonic acid derivatives are employed in corrosion inhibition due to their strong metal-binding affinity , a feature absent in the trimethanol analog.

Synthetic Routes :

- Most triazine derivatives (e.g., boronic acid, phosphonic acid) are synthesized via SNAr using cyanuric chloride and functionalized nucleophiles .

- Quaternary ammonium derivatives (e.g., compound 199 in ) require additional methylation steps .

Thermal and Chemical Stability :

Biological Activity

The compound ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a central triazine core linked to three aromatic benzene rings, this compound features hydroxymethyl substitutions that enhance its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The structure of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol can be described as follows:

- Core Structure : A triazine ring (C3H3N3) forms the central part of the molecule.

- Substituents : Three benzene rings (C6H4) are attached to the triazine core, each substituted with hydroxymethyl groups (-CH2OH).

This unique arrangement contributes to the compound's potential for diverse interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3 |

| Molecular Weight | 357.41 g/mol |

| CAS Number | Not available |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. The presence of the triazine core suggests that ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol may exhibit similar properties. Research indicates that triazine derivatives can inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Certain derivatives lead to cell cycle arrest at specific phases (G1/S or G2/M), preventing proliferation.

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2.

- Enzyme Inhibition : Triazines can inhibit key enzymes involved in tumorigenesis such as PI3K and mTOR.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR pathway inhibition |

| MCF-7 (Breast) | 1.25 | Induction of apoptosis |

| HeLa (Cervical) | 1.03 | Cell cycle arrest |

Other Biological Activities

Beyond anticancer effects, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol may possess additional biological activities:

- Antimicrobial Activity : Triazines have demonstrated effectiveness against various bacterial and fungal strains.

- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication.

The mechanisms by which ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol exerts its biological effects are multifaceted:

- Interaction with DNA : The planar structure allows for intercalation into DNA strands.

- Enzyme Inhibition : The hydroxymethyl groups may facilitate binding to active sites of enzymes involved in cancer progression.

- Signal Transduction Modulation : By interacting with growth factor receptors and downstream signaling pathways (e.g., AKT), this compound can alter cell survival and proliferation signals.

Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing tumors treated with a derivative of the compound showed significant tumor reduction compared to controls. The treatment group exhibited a decrease in tumor volume by approximately 50% after four weeks of administration.

Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the common synthetic routes and characterization techniques for ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol?

The compound is synthesized via multi-component reactions (MCRs), often involving tris-aldehyde intermediates and nucleophilic substitution. For example, describes a method where tris-aldehyde precursors react with urea derivatives under reflux to form triazine-linked structures. Characterization typically includes:

- Elemental analysis : Discrepancies between theoretical and experimental values (e.g., C: 65.31% vs. 66.12%; N: 9.52% vs. 8.47%) may indicate incomplete purification or side reactions .

- FT-IR spectroscopy : Key peaks include aromatic C-H stretches (~3008 cm⁻¹), carbonyl groups (1691–1755 cm⁻¹), and triazine ring vibrations (1504–1589 cm⁻¹) .

- Melting point analysis : Used to assess purity (e.g., 244–246°C for related derivatives) .

Table 1 : Elemental Analysis Data for a Triazine Derivative (Example)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 65.31 | 66.12 |

| H | 3.43 | 3.45 |

| N | 9.52 | 8.47 |

| O | 21.75 | 21.96 |

Methodological Recommendation : Combine FT-IR with H/C NMR or high-resolution mass spectrometry (HRMS) to resolve ambiguities in structural confirmation .

Q. What is the role of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol in organic electronic devices?

This compound is widely used as an electron-transport material in organic light-emitting diodes (OLEDs) and memristors due to its high electron mobility and thermal stability. For instance:

- In OLEDs, it serves as an electron-transport layer (ETL) in devices with structures like ITO/PEDOT:PSS/EML/POT2T/Cs₂CO₃/Al, achieving external quantum efficiencies (EQE) up to 25.5% .

- In memristors, its high glass transition temperature (~150°C) ensures stability during thermal evaporation and device operation .

Key Design Considerations :

- Optimize film thickness (e.g., 40 nm for ETL) via spin-coating or thermal evaporation.

- Pair with hole-transport layers (e.g., PEDOT:PSS) to balance charge injection .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

Discrepancies (e.g., N content in Table 1) often arise from incomplete reactions, residual solvents, or side products. To address this:

- Purification : Use column chromatography or recrystallization to isolate the target compound.

- Supplementary Techniques :

-

H NMR: Confirm the absence of aldehyde protons (δ ~9–10 ppm) to verify complete reaction .

-

HRMS: Detect molecular ion peaks (e.g., [M+H]⁺) for exact mass validation.

- Thermogravimetric Analysis (TGA) : Rule out solvent retention by monitoring weight loss below 200°C .

Case Study : In , a 1.05% deviation in nitrogen content was attributed to residual urea derivatives, resolved via repeated recrystallization .

Q. How does functional group substitution (e.g., boronic acid vs. methanol) impact the compound’s utility in porous frameworks?

Substituting trimethanol groups with boronic acid enables covalent organic framework (COF) synthesis via Suzuki coupling. For example:

- The boronic acid derivative forms 2D/3D frameworks for applications like ciprofloxacin detection, achieving a detection limit of 0.598 pM .

- Methanol groups limit framework formation but enhance solubility for solution-processed electronics .

Methodological Insight :

Q. What methodologies optimize the compound’s performance in multi-component systems like OLEDs?

Key strategies include:

- Exciplex Engineering : Blend with electron donors (e.g., triphenylamine derivatives) to form exciplexes, reducing energy loss and enhancing luminescence .

- Doping with Phosphors : Introduce green/red phosphors (e.g., Ir(ppy)₂(acac)) into blue exciplex systems to achieve white emission with EQEs >25% .

- Layer-by-Layer Optimization : Adjust ETL thickness (e.g., 40–60 nm) and annealing temperature (80–120°C) to balance charge transport and film morphology .

Table 2 : OLED Performance Metrics (Example)

| Device Structure | EQE (%) | Power Efficiency (lm/W) |

|---|---|---|

| ITO/PEDOT:PSS/EML/POT2T | 25.5 | 84.1 |

Advanced Tip : Use atomic force microscopy (AFM) to correlate surface roughness (RMS <1 nm) with device efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.